molecular formula C10H7Br2N B2995782 6-Bromo-8-(bromomethyl)quinoline CAS No. 926207-02-5

6-Bromo-8-(bromomethyl)quinoline

Cat. No. B2995782
CAS RN: 926207-02-5
M. Wt: 300.981
InChI Key: RUZCLFKANGIDDG-UHFFFAOYSA-N
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Description

6-Bromo-8-(bromomethyl)quinoline is a chemical compound with the molecular formula C10H7Br2N and a molecular weight of 300.98 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-(bromomethyl)quinoline is 1S/C10H7Br2N/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While the specific chemical reactions involving 6-Bromo-8-(bromomethyl)quinoline are not detailed in the searched resources, quinoline derivatives are known to be involved in various chemical reactions. For instance, they can undergo electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .


Physical And Chemical Properties Analysis

6-Bromo-8-(bromomethyl)quinoline has a molecular weight of 300.98 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.

Safety and Hazards

The safety data sheet for a similar compound, 8-(Bromomethyl)quinoline, indicates that it is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . It is reasonable to assume that 6-Bromo-8-(bromomethyl)quinoline may have similar hazards, but specific safety data for this compound is not available in the searched resources.

properties

IUPAC Name

6-bromo-8-(bromomethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCLFKANGIDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-(bromomethyl)quinoline

CAS RN

926207-02-5
Record name 6-bromo-8-(bromomethyl)quinoline
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